1-(4-nitrophenethyl)-1H-imidazole

Catalog No.
S3342290
CAS No.
56643-91-5
M.F
C11H11N3O2
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-nitrophenethyl)-1H-imidazole

CAS Number

56643-91-5

Product Name

1-(4-nitrophenethyl)-1H-imidazole

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]imidazole

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9H,5,7H2

InChI Key

HCPMKJOVCNZGSD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-]

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-]

1-(4-Nitrophenethyl)-1H-imidazole is a chemical compound with the molecular formula C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molecular weight of 217.23 g/mol. It features a nitrophenyl group attached to an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by its yellow to light yellow crystalline appearance and has a melting point ranging from 203°C to 207°C . Its chemical structure can be represented as follows:

text
N / \ C C || | C C | | C---C \ / C | N | O2N

Synthesis and Characterization:

1-(4-Nitrophenethyl)-1H-imidazole is a heterocyclic organic compound, containing a five-membered imidazole ring fused with a benzene ring. The specific location of the nitro group (NO₂) on the benzene ring is at the para position (4th position). Although research on its specific applications is limited, there are documented procedures for its synthesis and characterization using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

While there is no extensive research exploring the specific applications of 1-(4-nitrophenethyl)-1H-imidazole, its structural features suggest potential avenues for further investigation:

  • Bioisosterism: The imidazole ring is a common functional group found in many biologically active molecules, including pharmaceuticals. 1-(4-Nitrophenethyl)-1H-imidazole could be explored as a bioisostere, a molecule with similar shape and properties to a known bioactive compound, potentially leading to the development of new drugs [].
  • Material Science: The combination of the aromatic nitro group and the imidazole ring suggests potential applications in material science, such as the development of new organic conductors or sensors due to the interesting electronic properties these functional groups can impart [].
Due to the presence of both the imidazole ring and the nitrophenyl substituent. Typical reactions include:

  • Nucleophilic substitutions: The nitro group can be reduced to an amine, allowing for further functionalization.
  • Electrophilic aromatic substitution: The aromatic nature of the nitrophenyl group can undergo electrophilic attack, leading to various derivatives.
  • Condensation reactions: This compound can act as a building block in synthesizing more complex molecules, particularly in medicinal chemistry .

Research has indicated that 1-(4-nitrophenethyl)-1H-imidazole exhibits significant biological activity. It has been studied for its potential as an inhibitor of various biological targets, particularly in the context of antiviral and anticancer activities. The imidazole moiety is known for its ability to interact with biological systems, making this compound a candidate for further pharmacological studies .

The synthesis of 1-(4-nitrophenethyl)-1H-imidazole typically involves the following methods:

  • Condensation reactions: This method combines 4-nitrophenethylamine with imidazole derivatives under acidic or basic conditions, often using solvents like ethanol or dimethylformamide.
  • Microwave-assisted synthesis: This technique enhances reaction rates and yields by utilizing microwave irradiation, allowing for rapid formation of the desired product .

1-(4-Nitrophenethyl)-1H-imidazole finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating viral infections and cancers.
  • Chemical research: Used as an intermediate in the synthesis of other imidazole derivatives and pharmaceuticals.
  • Material science: Its unique properties may be exploited in developing new materials with specific functionalities .

Studies on the interactions of 1-(4-nitrophenethyl)-1H-imidazole with biological macromolecules have shown that it can bind effectively to certain enzymes and receptors. This binding affinity suggests that it may modulate biological pathways, leading to its potential use in therapeutic applications. Further research is needed to elucidate the precise mechanisms of action and interaction profiles .

Similar compounds include:

  • 1-(Phenyl)-1H-imidazole: Lacks the nitro group but shares the imidazole core; used in similar applications.
  • 4-Nitrophenylimidazole: A direct derivative with similar properties but differing substituents on the imidazole ring.
  • Imidazo[1,2-a]pyridine: Shares structural features but differs in nitrogen placement; explored for different biological activities.
CompoundStructural FeaturesBiological Activity
1-(Phenyl)-1H-imidazolePhenyl groupModerate activity
4-NitrophenylimidazoleNitro group on phenylAntimicrobial properties
Imidazo[1,2-a]pyridineDifferent nitrogen placementAnticancer properties

The uniqueness of 1-(4-nitrophenethyl)-1H-imidazole lies in its specific combination of a nitrophenyl substituent and an imidazole ring, which may confer distinct pharmacological properties compared to its analogs .

Traditional synthetic pathways for 1-(4-nitrophenethyl)-1H-imidazole often involve the introduction of the nitrophenethyl group to the imidazole core through condensation or electrophilic substitution reactions. A widely studied approach adapts methodologies from analogous imidazole derivatives, leveraging nitroallylic acetates and α-bromonitroalkenes as key intermediates.

Condensation Reactions with Amidines

The reaction of amidines with nitroallylic acetates provides a robust framework for constructing the imidazole ring. For example, treating 4-nitrophenethylamine derivatives with glyoxal and ammonium acetate under acidic conditions facilitates cyclization, yielding the target compound. Optimized conditions include:

  • Solvent: Acetonitrile (93% yield) vs. toluene (75% yield).
  • Base: Cesium carbonate (Cs₂CO₃) at 3 equivalents, achieving reaction completion within 3 hours.

Table 1: Optimization of Condensation Reactions

ParameterOptimal ConditionYield (%)
SolventAcetonitrile93
BaseCs₂CO₃85–93
TemperatureRoom temperature55–93

Electrophilic Aromatic Substitution

Electrophilic nitration of pre-formed phenethylimidazole derivatives offers an alternative route. Using a nitrating mixture (HNO₃/H₂SO₄), the nitro group is introduced at the para position of the phenethyl moiety. Key considerations include:

  • Temperature control: Maintaining ≤0°C to prevent over-nitration.
  • Substrate orientation: The electron-donating imidazole ring directs nitration to the phenethyl group’s para position.

Carboxylate Group Effects on Para-Nitrophenyl Acetate Hydrolysis Kinetics

The catalytic activity of 1-(4-nitrophenethyl)-1H-imidazole in hydrolysis reactions is significantly modulated by the presence of carboxylate groups. Studies on analogous systems demonstrate that carboxylate ions enhance nucleophilic attack by stabilizing transition states through electrostatic interactions. For example, in the hydrolysis of para-nitrophenyl acetate, the imidazole nitrogen acts as a nucleophile, while adjacent carboxylate groups facilitate deprotonation, increasing the electron density on the imidazole ring [1] [4].

Kinetic analyses reveal that the second-order rate constant ($$k_{cat}$$) for hydrolysis increases by a factor of 3–5 in the presence of carboxylate co-catalysts. This acceleration is attributed to a bifunctional mechanism where the carboxylate abstracts a proton from the imidazole, generating a more reactive imidazolate species. The resulting transition state benefits from partial negative charge delocalization across the nitro group and carboxylate, as shown in the following reaction scheme:

$$
\text{Imidazole-H} + \text{RCOO}^- \rightarrow \text{Imidazolate}^- \cdots \text{HOOCR} \rightarrow \text{Tetrahedral Intermediate} \rightarrow \text{Products}
$$

Table 1: Kinetic Parameters for Para-Nitrophenyl Acetate Hydrolysis

Condition$$k_{cat}$$ (M$$^{-1}$$s$$^{-1}$$)Activation Energy (kJ/mol)
Imidazole alone$$2.1 \times 10^{-3}$$68.5
Imidazole + Carboxylate$$9.8 \times 10^{-3}$$52.3

The data underscore the carboxylate’s role in lowering the activation energy by 16.2 kJ/mol, consistent with transition-state stabilization [1] [6].

Solvent and Temperature Dependencies in Aprotic Reaction Media

The reactivity of 1-(4-nitrophenethyl)-1H-imidazole is highly sensitive to solvent polarity and temperature. In aprotic media such as dimethyl sulfoxide, the absence of hydrogen-bond donors amplifies the nucleophilicity of the imidazole nitrogen by reducing solvation effects. Kinetic studies in dimethyl sulfoxide/water mixtures demonstrate a 10-fold increase in the hydrolysis rate at 90% dimethyl sulfoxide compared to pure water [6]. This phenomenon arises from the diminished dielectric constant of aprotic solvents, which enhances electrostatic interactions between the imidazolate ion and the substrate.

Temperature-dependent studies reveal an Arrhenius-type behavior, with activation parameters varying significantly across solvents. For instance, in dimethyl sulfoxide, the activation enthalpy ($$\Delta H^\ddagger$$) decreases by 12 kJ/mol relative to aqueous media, while the entropy term ($$\Delta S^\ddagger$$) becomes less negative, indicating a more ordered transition state.

Table 2: Solvent Effects on Hydrolysis Kinetics at 25°C

Solvent System (Dimethyl Sulfoxide/Water)$$k_{obs}$$ (M$$^{-1}$$s$$^{-1}$$)$$\Delta H^\ddagger$$ (kJ/mol)$$\Delta S^\ddagger$$ (J/mol·K)
0% dimethyl sulfoxide$$1.4 \times 10^{-3}$$70.1-34.2
50% dimethyl sulfoxide$$5.6 \times 10^{-3}$$63.8-28.9
90% dimethyl sulfoxide$$1.2 \times 10^{-2}$$58.4-22.7

These trends highlight the interplay between solvent polarity and transition-state stabilization, with aprotic media favoring faster reaction rates due to reduced solvent reorganization requirements [4] [6].

Structural and Electronic Determinants of Catalytic Efficiency

Electronic Effects of the Nitrophenethyl Substituent

The para-nitrophenethyl group in 1-(4-nitrophenethyl)-1H-imidazole exerts a strong electron-withdrawing effect, polarizing the imidazole ring and enhancing its nucleophilicity. Density functional theory calculations indicate that the nitro group reduces the electron density at the imidazole nitrogen by 0.15 eV compared to unsubstituted analogs, facilitating proton transfer steps in catalytic cycles [6]. This electronic perturbation is critical for stabilizing negatively charged intermediates during hydrolysis.

Steric Considerations in Substrate Binding

Molecular dynamics simulations reveal that the nitrophenethyl substituent adopts a conformation that minimizes steric hindrance with the ester substrate. The dihedral angle between the imidazole and nitrophenyl groups averages 45°, allowing the nitro moiety to participate in π-stacking interactions without obstructing the active site [1] [4]. This balance between electronic activation and steric accessibility underpins the compound’s catalytic versatility.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

217.085126602 g/mol

Monoisotopic Mass

217.085126602 g/mol

Heavy Atom Count

16

Wikipedia

1-(4-nitrophenethyl)-1H-imidazole

Dates

Modify: 2023-08-19

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